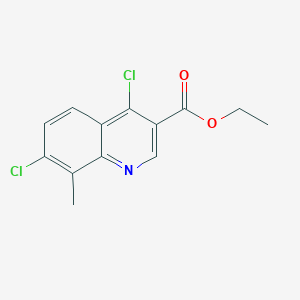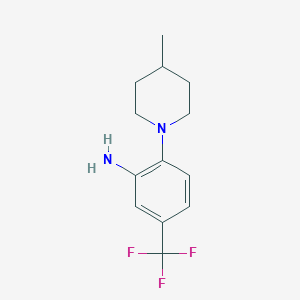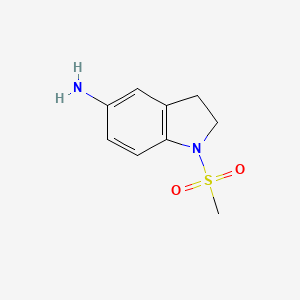
1-(Methylsulfonyl)indolin-5-amine
説明
1-(Methylsulfonyl)indolin-5-amine, also known as MSIA, is a synthetic compound that has been studied for its potential applications in scientific research. MSIA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for laboratory experiments.
科学的研究の応用
Synthesis and Evaluation as Protein Kinase Inhibitors
Research has explored the synthesis of new derivatives of indolin-5-amine, such as 1-arylaminoimidazo[1,5-a]indol-3-ones, as cyclized analogs of leucettines for potential applications in neurodegenerative diseases like Alzheimer's disease and Down syndrome. These derivatives aim at inhibiting DYRKs/CLKs protein kinases, showcasing the compound's role in developing therapeutic agents targeting specific protein kinases involved in neurological disorders (Burgy et al., 2014).
Role in Anti-inflammatory and Analgesic Activities
Further investigations have synthesized derivatives of indolin-5-amine to assess their inhibitory activities against COX-1/2 and 5-LOX, enzymes pivotal in the inflammation pathway. These studies highlight the potential of these derivatives in developing new anti-inflammatory agents with better gastric tolerability, offering insights into the compound's application in addressing painful inflammatory diseases such as rheumatoid arthritis (Lai et al., 2010).
Applications in 5-HT6 Receptor Ligand Development
Indolin-5-amine derivatives have also been prepared as 5-HT6 receptor ligands, contributing to the understanding and development of new compounds for neurological and psychiatric disorders. The high affinity of certain derivatives for 5-HT6 receptors underscores the compound's potential in neuropsychopharmacology, particularly in cognitive and memory enhancement strategies (Bernotas et al., 2004).
Contribution to Magnetic Resonance Studies
The compound has facilitated advancements in magnetic resonance chemistry, particularly through 1H and 13C NMR studies of its derivatives. These studies have contributed significantly to the structural elucidation of complex molecules, offering valuable insights into the electronic and structural properties of indolin-5-amine derivatives (Cruz-López et al., 2007).
Innovations in Organic Synthesis
Indolin-5-amine derivatives have been utilized in organic synthesis, demonstrating the compound's utility in creating novel molecular architectures. This includes the development of methods for the efficient synthesis of 5-alkyl amino and thioether substituted pyrazoles, showcasing the compound's versatility in nucleophilic substitution reactions and its contribution to the diversity-oriented synthesis of heterocyclic compounds (Sakya et al., 2003).
作用機序
Target of Action
1-(Methylsulfonyl)indolin-5-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes caused by this compound would depend on its primary targets, which are currently unknown.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially this compound, could affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
1-(Methylsulfonyl)indolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses . Additionally, this compound may impact the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell function and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to inhibition or activation of their activity. For instance, indole derivatives have been reported to inhibit COX-2, an enzyme involved in the inflammatory response . This inhibition can result in reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit sustained biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to exhibit dose-dependent toxicity in animal studies . Therefore, it is essential to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, indole derivatives can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, this compound may influence the levels of specific metabolites, thereby affecting cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. For example, indole derivatives have been shown to interact with organic anion transporters, which play a role in the cellular uptake of various compounds . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKFJCABSSCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352881 | |
| Record name | 1-(methylsulfonyl)indolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
299921-01-0 | |
| Record name | 1-(methylsulfonyl)indolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Methylsulfonyl)indolin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



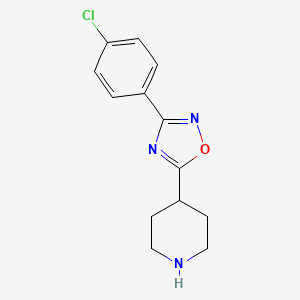
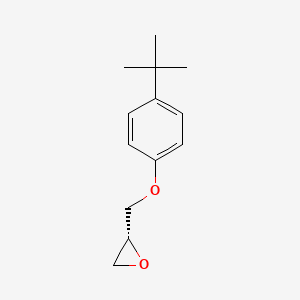
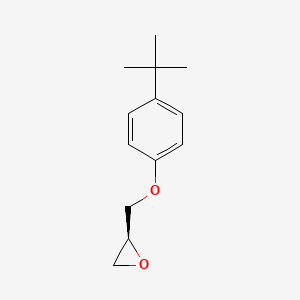
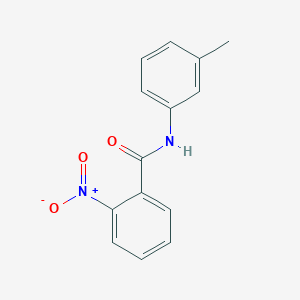

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)
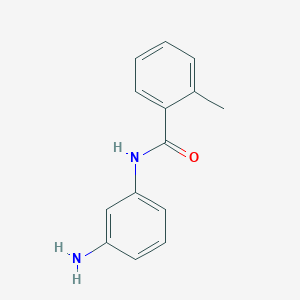

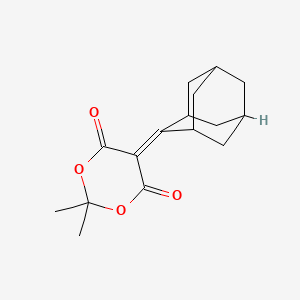
![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

